

Application Note: Catalytic Direct Amidation of Brassylic Acid

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Compound of Interest

Compound Name: *Tridecanediamide*

CAS No.: 89790-14-7

Cat. No.: B8573948

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Executive Summary

Brassylic acid (1,13-tridecanedioic acid) is a unique odd-chain dicarboxylic acid derived from the ozonolysis of erucic acid (found in rapeseed oil). Its C13 backbone imparts flexibility and hydrophobicity, making its diamide derivatives highly valuable as hydrophobic linkers in PROTACs, permeability-enhancing spacers in drug conjugates, and monomers for bio-based engineering plastics (e.g., Nylon 13,13).

Traditional amidation relies on activating agents (EDC/HATU) or acid chlorides (SOCl_2), which generate stoichiometric waste and trace toxic impurities. This guide presents two catalytic direct amidation protocols—a homogeneous Boric Acid method and a heterogeneous Niobium Pentoxide (

) method—that generate only water as a byproduct, ensuring high purity for pharmaceutical applications.

Mechanistic Insight: Why Catalysis?

Direct reaction between a carboxylic acid and an amine typically yields an unreactive ammonium carboxylate salt. Catalysts are required to shift the equilibrium by activating the carbonyl carbon or stabilizing the transition state for nucleophilic attack.

The Boron-Catalyzed Mechanism

Boric acid (

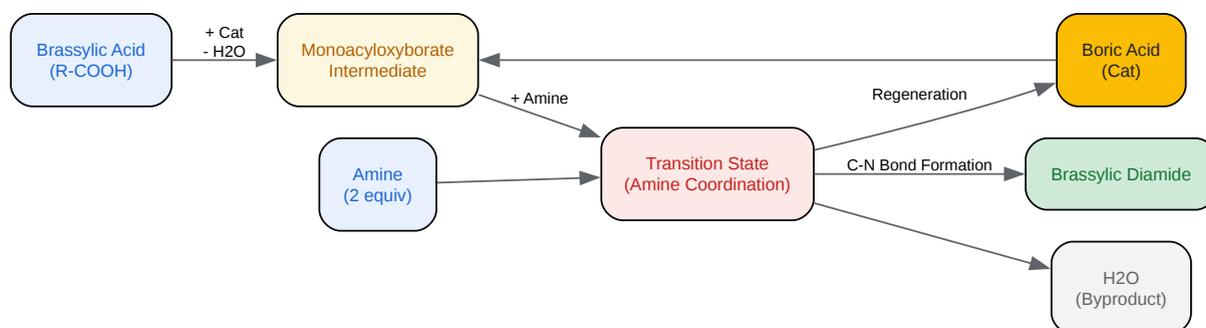
) and boronic acids act as "bifunctional catalysts." They react with the carboxylic acid to form a mixed acyloxyborate intermediate. This intermediate is more electrophilic than the free acid and brings the amine into proximity via hydrogen bonding, facilitating the attack.

Key Advantages:

- Atom Economy: 100% (Water is the only byproduct).
- Selectivity: Tolerates other functional groups (e.g., hydroxyls) better than acid chlorides.
- Scalability: Reagents are inexpensive and non-toxic.

Visualizing the Catalytic Cycle

The following diagram illustrates the activation pathway using a Boric Acid catalyst.



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Figure 1: Catalytic cycle of Boric Acid mediated amidation. The catalyst activates the acid, facilitates amine attack, and regenerates upon water release.

Experimental Protocols

Protocol A: Homogeneous Catalysis (Boric Acid)

Best for: Scale-up (>10g), cost-sensitive synthesis, and robust substrates. Mechanism: Thermal dehydration driven by azeotropic water removal.

Materials

- Substrate: Brassylic Acid (1.0 equiv)
- Amine: Primary or Secondary Amine (2.2 equiv)
- Catalyst: Boric Acid () (5–10 mol%)
- Solvent: Toluene or Xylene (high boiling point required for azeotrope)
- Equipment: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Methodology

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
- Charging: Add Brassylic acid (2.44 g, 10 mmol), the chosen Amine (22 mmol), and Boric acid (62 mg, 1.0 mmol, 10 mol%) to the flask.
- Solvation: Add Toluene (50 mL). Ensure the Dean-Stark trap is filled with Toluene.
- Reaction: Heat the mixture to reflux (oil bath ~120°C). Vigorous stirring is essential.
 - Observation: Water will begin to collect in the trap.
 - Duration: Reflux for 12–24 hours until water evolution ceases.
- Workup:
 - Cool the reaction mixture to room temperature.
 - If product precipitates: Filter the solid, wash with cold toluene and then saturated (to remove unreacted acid/catalyst).

- If product is soluble: Wash the organic layer with 1M HCl (to remove excess amine), then sat.

, and finally Brine. Dry over

and concentrate in vacuo.

- Purification: Recrystallization from Ethanol/Water or Flash Chromatography (usually not needed if conversion is high).

Protocol B: Heterogeneous Catalysis (Niobium Pentoxide)

Best for: Pharmaceutical intermediates (low metal residue), acid-sensitive substrates.

Mechanism: Lewis acid activation on the solid surface.

Materials

- Catalyst:

(Calcined at 500°C for 3h prior to use to activate Lewis sites).

- Solvent: o-Xylene or Mesitylene.

Methodology

- Activation: Calcine commercial

in a furnace at 500°C for 3 hours. Cool in a desiccator.

- Reaction: In a sealed tube or flask, combine Brassylic acid (10 mmol), Amine (22 mmol), and activated

(10 wt% relative to acid). Add solvent (20 mL).^[1]

- Heating: Heat to 130–140°C for 12 hours.
- Filtration: Filter the hot reaction mixture to recover the catalyst (reusable).
- Isolation: Cool the filtrate to precipitate the diamide or evaporate solvent.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized diamide, the following analytical checkpoints are mandatory.

Technique	Expected Signal (Brassylic Diamide)	Diagnostic Value
1H NMR	Triplet at 2.1–2.2 ppm (4H, -CH ₂ to carbonyl)	Confirms acylation. Shift from 2.3 (acid) indicates conversion.
1H NMR	Multiplet at 1.5–1.6 ppm (4H, -CH ₂)	Confirms integrity of the C13 chain.
FT-IR	Strong band at 1640–1660 (Amide I)	Primary confirmation of amide bond.
FT-IR	Absence of broad band at 2500–3300 (COOH)	Confirms consumption of starting material.
Melting Point	Sharp range (typically 80– 140°C depending on amine)	Indicates purity; broad range suggests oligomers or mixed salts.

Troubleshooting & Optimization

Issue: Low Conversion

- Cause: Incomplete water removal.
- Fix: Ensure the Dean-Stark trap is functioning. For high-boiling amines, add 4Å Molecular Sieves (activated) to the reaction pot or in a Soxhlet extractor.

Issue: Darkening of Reaction Mixture

- Cause: Oxidation of amine at high temperature.
- Fix: Sparge the solvent with Nitrogen/Argon for 15 minutes before heating and run under an inert atmosphere.

Issue: Solubility Problems

- Cause: Brassylic acid diamides are highly hydrophobic.
- Fix: Use more polar co-solvents like N-methyl-2-pyrrolidone (NMP) or switch to Protocol A but use Anisole as solvent.

Applications in Drug Development[2][3]

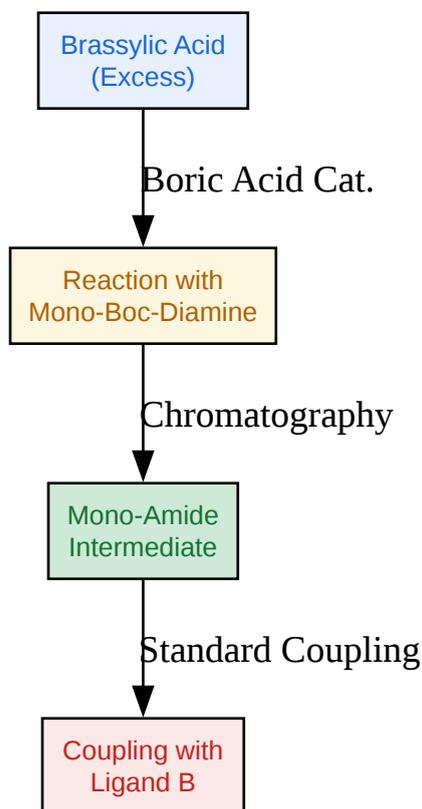
Brassylic acid diamides are not just end-products; they are versatile scaffolds in medicinal chemistry.

Hydrophobic Linkers (PROTACs)

The C13 alkyl chain provides a defined distance (~16-18 Å) between two functional heads.

- Workflow: React Brassylic acid with 1 equivalent of a functionalized amine (e.g., Boc-protected diamine) to create a mono-amide, then react the remaining COOH with the second ligand.
- Benefit: The polymethylene chain improves cell permeability compared to PEG linkers.

Diagram: Linker Synthesis Workflow



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Figure 2: Strategy for desymmetrizing brassylic acid for use as a heterobifunctional linker.

References

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